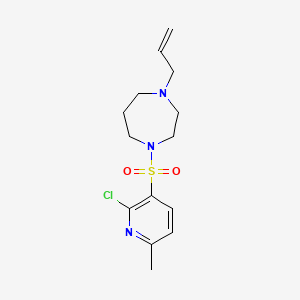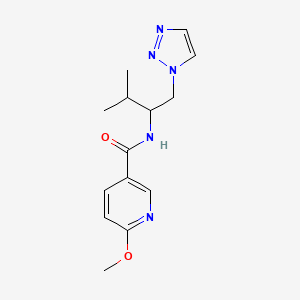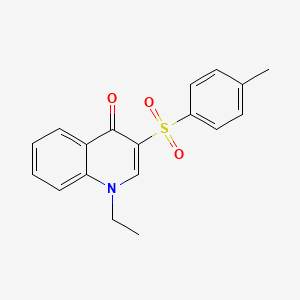
1-(2-Chloro-6-methylpyridin-3-yl)sulfonyl-4-prop-2-enyl-1,4-diazepane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Chloro-6-methylpyridin-3-yl)sulfonyl-4-prop-2-enyl-1,4-diazepane is a compound that has gained significant attention in scientific research due to its potential applications in the pharmaceutical industry. This compound belongs to the class of diazepanes, which are known for their diverse biological activities, including anticonvulsant, anxiolytic, and sedative effects. In
作用機序
The mechanism of action of 1-(2-Chloro-6-methylpyridin-3-yl)sulfonyl-4-prop-2-enyl-1,4-diazepane is not fully understood, but studies have suggested that it works by inhibiting the activity of acetylcholinesterase. This enzyme is responsible for the breakdown of acetylcholine, a neurotransmitter that is essential for memory and learning. By inhibiting this enzyme, 1-(2-Chloro-6-methylpyridin-3-yl)sulfonyl-4-prop-2-enyl-1,4-diazepane can increase the levels of acetylcholine in the brain, thereby improving cognitive function.
Biochemical and Physiological Effects:
1-(2-Chloro-6-methylpyridin-3-yl)sulfonyl-4-prop-2-enyl-1,4-diazepane has been shown to have several biochemical and physiological effects. Studies have shown that this compound can increase the levels of acetylcholine in the brain, which can improve cognitive function. Additionally, this compound has been shown to have anti-inflammatory and antioxidant properties, which can protect the brain from damage caused by oxidative stress and inflammation.
実験室実験の利点と制限
One of the significant advantages of using 1-(2-Chloro-6-methylpyridin-3-yl)sulfonyl-4-prop-2-enyl-1,4-diazepane in lab experiments is its potential therapeutic applications in the treatment of neurodegenerative disorders such as Alzheimer's disease. However, one of the limitations of using this compound is its complex synthesis process, which can make it challenging to obtain in large quantities for research purposes.
将来の方向性
There are several future directions for research on 1-(2-Chloro-6-methylpyridin-3-yl)sulfonyl-4-prop-2-enyl-1,4-diazepane. One of the significant areas of research is in the development of more efficient synthesis methods that can produce this compound in larger quantities. Additionally, further studies are needed to explore the potential therapeutic applications of this compound in the treatment of other neurodegenerative disorders. Finally, studies are needed to investigate the safety and efficacy of this compound in human clinical trials.
In conclusion, 1-(2-Chloro-6-methylpyridin-3-yl)sulfonyl-4-prop-2-enyl-1,4-diazepane is a compound that has gained significant attention in scientific research due to its potential therapeutic applications in the treatment of neurodegenerative disorders. While the synthesis process for this compound is complex, further research is needed to explore its potential applications and develop more efficient synthesis methods.
合成法
The synthesis of 1-(2-Chloro-6-methylpyridin-3-yl)sulfonyl-4-prop-2-enyl-1,4-diazepane is a complex process that involves several steps. One of the commonly used methods for synthesizing this compound is through the reaction of 2-chloro-6-methylpyridine-3-amine with 4-bromo-1-butene in the presence of a base such as potassium carbonate. The resulting compound is then treated with sulfonyl chloride to obtain 1-(2-Chloro-6-methylpyridin-3-yl)sulfonyl-4-prop-2-enyl-1,4-diazepane.
科学的研究の応用
1-(2-Chloro-6-methylpyridin-3-yl)sulfonyl-4-prop-2-enyl-1,4-diazepane has been extensively studied for its potential therapeutic applications. One of the significant areas of research is in the treatment of neurodegenerative disorders such as Alzheimer's disease. Studies have shown that this compound can inhibit the activity of acetylcholinesterase, an enzyme that is responsible for the breakdown of acetylcholine, a neurotransmitter that is essential for memory and learning. By inhibiting this enzyme, 1-(2-Chloro-6-methylpyridin-3-yl)sulfonyl-4-prop-2-enyl-1,4-diazepane can increase the levels of acetylcholine in the brain, thereby improving cognitive function.
特性
IUPAC Name |
1-(2-chloro-6-methylpyridin-3-yl)sulfonyl-4-prop-2-enyl-1,4-diazepane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20ClN3O2S/c1-3-7-17-8-4-9-18(11-10-17)21(19,20)13-6-5-12(2)16-14(13)15/h3,5-6H,1,4,7-11H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFHBFIVKKSNBDE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(C=C1)S(=O)(=O)N2CCCN(CC2)CC=C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Chloro-6-methylpyridin-3-yl)sulfonyl-4-prop-2-enyl-1,4-diazepane | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Imidazo[1,2-c]quinazolin-5-amine hydrobromide](/img/structure/B2745754.png)
![N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)-2,5-dimethylfuran-3-carboxamide](/img/structure/B2745757.png)
![4-(3-Chlorophenyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid](/img/structure/B2745759.png)

![3-[5-(cyanomethylsulfanyl)-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-[(2-methoxyphenyl)methyl]propanamide](/img/structure/B2745762.png)
![6-((3-Fluorobenzyl)thio)-3-phenyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2745763.png)

![[2-[4-chloro-3-(trifluoromethyl)anilino]-2-oxoethyl] 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate](/img/structure/B2745765.png)
![N-[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]-2-(3,4-dimethylphenyl)acetamide](/img/structure/B2745766.png)
![2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3-phenylpropyl)acetamide](/img/structure/B2745768.png)
![7-Fluoro-2-(5-methylisoxazol-3-yl)-1-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2745770.png)
![2-[(3-Chloro-1,4-dioxonaphthalen-2-yl)amino]ethyl benzoate](/img/structure/B2745772.png)
![3-amino-5-thien-2-ylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2745773.png)
![N-(2-chlorophenyl)-2-{[5-(2-chlorophenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2745775.png)